(+/-)-PPHT hydrochloride
Overview
Description
Preparation Methods
The synthesis of PPHT hydrochloride involves several steps. The primary synthetic route includes the reaction of 2-amino-5-hydroxytetralin with N-phenethyl-N-propylamine under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol or water and may involve heating to facilitate the reaction . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
PPHT hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of PPHT hydrochloride may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
PPHT hydrochloride has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving dopamine receptors and neurotransmitter pathways.
Medicine: Investigated for its potential therapeutic effects on neurological disorders such as Parkinson’s disease and schizophrenia.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The precise mechanism of action of PPHT hydrochloride is not yet fully elucidated. it is known to act as a potent agonist of D2 dopamine receptors. By binding to these receptors, PPHT hydrochloride can mimic the effects of dopamine, a neurotransmitter involved in various physiological processes such as mood regulation, motor control, and reward pathways . This interaction with dopamine receptors is believed to underlie its potential therapeutic effects .
Comparison with Similar Compounds
PPHT hydrochloride is similar to other dopamine receptor agonists, such as:
N-0437: Another potent D2 dopamine receptor agonist with similar pharmacological properties.
What sets PPHT hydrochloride apart is its unique chemical structure, which allows for specific interactions with dopamine receptors, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
6-[2-phenylethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO.ClH/c1-2-14-22(15-13-17-7-4-3-5-8-17)19-11-12-20-18(16-19)9-6-10-21(20)23;/h3-10,19,23H,2,11-16H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLCIDLCEZAOEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CC=CC=C1)C2CCC3=C(C2)C=CC=C3O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474699 | |
Record name | 6-[2-Phenylethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71787-90-1 | |
Record name | 6-[2-Phenylethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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